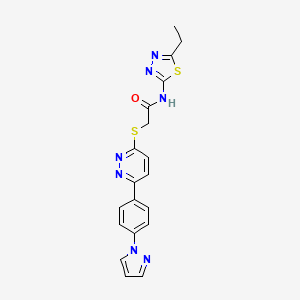

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound “2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a structurally complex molecule featuring a pyridazine core linked to a pyrazole-substituted phenyl group via a thioether bond. The acetamide moiety is further substituted with a 5-ethyl-1,3,4-thiadiazole ring, a heterocyclic scaffold known for its role in medicinal chemistry due to its electron-rich nature and bioisosteric properties. The pyridazine and pyrazole components may enhance target selectivity or solubility compared to simpler thiadiazole derivatives .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7OS2/c1-2-17-23-25-19(29-17)21-16(27)12-28-18-9-8-15(22-24-18)13-4-6-14(7-5-13)26-11-3-10-20-26/h3-11H,2,12H2,1H3,(H,21,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPPGBXLFRMIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. The structural features of this compound include a pyrazole ring, a pyridazine ring, and a thioacetamide moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 395.5 g/mol. The compound's structure allows it to engage in various chemical reactions, making it a valuable candidate for biological activity studies.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole-thiadiazole compounds exhibit varying degrees of antimicrobial effects against different pathogens. For example, derivatives have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease, with some exhibiting IC50 values as low as 21.71 µM against trypomastigotes .

- Anticancer Properties : Pyrazole-based compounds have been recognized for their anticancer potential. Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain pyrazole derivatives showed IC50 values ranging from 0.30 nM to 49.85 µM in inhibiting cancer cell proliferation .

- Anti-inflammatory Effects : Compounds similar to the one have also been studied for their anti-inflammatory properties. They are believed to inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory processes.

- Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream biological effects.

- Cell Cycle Interference : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.

Antiparasitic Activity

In a study focusing on antiparasitic effects, derivative compounds similar to the target compound were evaluated for their efficacy against T. cruzi. The most active derivative exhibited an IC50 of 21.71 µM and was noted for causing significant morphological changes in parasites, indicating effective interference with their viability .

Anticancer Efficacy

Another study assessed the anticancer potential of various pyrazole derivatives against A549 lung cancer cells. Results indicated that specific compounds induced autophagy without triggering apoptosis, showcasing a unique mechanism of action that could be exploited for therapeutic purposes .

Anti-inflammatory Properties

A review highlighted several pyrazole derivatives as potent anti-inflammatory agents, surpassing traditional treatments like diclofenac in efficacy. These compounds demonstrated significant binding affinities to COX enzymes, suggesting a strong potential for development as non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

| Activity Type | IC50 Value (µM) | Target Pathogen/Cell Line |

|---|---|---|

| Antiparasitic | 21.71 | Trypanosoma cruzi |

| Anticancer (A549 Cells) | 0.30 - 49.85 | A549 lung cancer cells |

| Anti-inflammatory | Varies | COX enzymes |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in anticancer therapy. For instance, derivatives containing pyrazole and pyridazine rings have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that modifications in these scaffolds can enhance their inhibitory activity against specific kinases involved in cancer progression .

Antiviral Properties

Compounds with similar structures have been synthesized and tested for antiviral activity. For example, derivatives of pyrazole have shown promising results against viral infections by inhibiting viral replication mechanisms. The thioacetamide component may enhance the bioactivity of these compounds by facilitating better interaction with viral proteins .

BCR-ABL Kinase Inhibition

The compound's design is inspired by known inhibitors of the BCR-ABL tyrosine kinase, which is critical in certain leukemias. Research on related compounds has shown that they can effectively inhibit BCR-ABL kinase activity, suggesting that This compound could be explored for similar therapeutic applications .

Material Science Applications

Beyond biological applications, this compound's unique properties make it suitable for material science research. The presence of sulfur in its structure allows for potential applications in developing new materials with specific electronic or photonic properties. The compound may serve as a precursor for synthesizing novel polymers or nanomaterials that exhibit enhanced conductivity or light absorption characteristics.

Synthesis and Characterization Studies

Research has focused on synthesizing derivatives of this compound to explore their biological activities. For instance:

- Synthesis Methodology : A one-pot synthesis approach has been employed to create various derivatives efficiently.

- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structures of synthesized compounds .

In vitro studies have been conducted to assess the biological activities of synthesized compounds:

- Cytotoxicity Tests : Compounds were tested against human cancer cell lines (e.g., HepG2 and MDA-MB-231), demonstrating varying degrees of cytotoxicity.

- Mechanism of Action : Investigations into the mechanism revealed that some derivatives inhibit tubulin polymerization, a critical process in cell division .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and bioavailability.

| Reaction Conditions | Products | Catalyst/Reagents |

|---|---|---|

| Acidic (HCl, reflux) | 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)acetic acid | Concentrated HCl |

| Basic (NaOH, aqueous ethanol) | Sodium salt of the carboxylic acid derivative | NaOH, ethanol/water mixture |

This hydrolysis is reversible under certain conditions, enabling re-acylation strategies .

Nucleophilic Substitution at the Thioether Linkage

The thioether (–S–) bridge is susceptible to nucleophilic displacement, particularly with amines or thiols, facilitating structural diversification.

Example Reaction:

Reaction with ethylamine in dimethylformamide (DMF) at 80°C replaces the thioether sulfur with a secondary amine, forming 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide .

Key Factors Influencing Reactivity:

-

Solvent polarity (DMF > THF)

-

Temperature (optimal at 80–100°C)

Cyclization Reactions

The compound participates in intramolecular cyclization under high-temperature or catalytic conditions, forming fused heterocycles. For example, heating in acetic anhydride induces cyclization between the pyridazine and thiadiazole rings, producing a tricyclic derivative .

Mechanistic Pathway:

-

Activation of the acetamide carbonyl group.

-

Nucleophilic attack by the thiadiazole nitrogen.

Electrophilic Aromatic Substitution

The pyrazole and pyridazine rings undergo electrophilic substitution, such as nitration or sulfonation, at positions ortho and para to electron-donating groups.

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-pyrazole derivative |

| Sulfonation | SO₃ in H₂SO₄, 50°C | 3-Sulfo-pyridazine derivative |

These reactions enhance the compound’s solubility and interaction with biological targets .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in:

-

Oxidation : Reaction with H₂O₂ forms a sulfoxide or sulfone derivative, altering electronic properties .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) substitutes the ethyl group at the 5-position of the thiadiazole ring .

Biological Implications :

Oxidation of the thiadiazole sulfur modulates enzyme-binding affinity, as demonstrated in studies on analogous anticancer agents .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables introduction of aryl/heteroaryl groups to the pyridazine ring. For instance, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ yields a biphenyl derivative .

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Toluene/ethanol (3:1)

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Substituent Impact on Activity: The target compound’s pyridazine-pyrazole-thioether motif may confer distinct binding interactions compared to 4y’s dual thiadiazole system.

- Biological Performance : While 4y exhibits potent cytotoxicity (IC₅₀ ~0.03–0.08 mmol L⁻¹), CB-839’s efficacy relies on glutaminase inhibition, highlighting divergent mechanisms of action . The target compound’s biological profile remains speculative but may align with kinase or enzyme modulation due to its heteroaromatic framework.

- Physicochemical Properties : Analogs like 5g (melting point 168–170°C) suggest higher crystallinity with ethylthio groups, whereas 5e’s chlorobenzyl substitution reduces melting points (132–134°C). The target compound’s pyridazine moiety may lower melting points, improving solubility .

Mechanistic and Therapeutic Comparisons

- 4y: Demonstrates dual thiadiazole-thioacetamide architecture, enhancing aromatase inhibition (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ in MCF-7 cells) and cytotoxicity. Its p-tolylamino group may stabilize interactions with hydrophobic enzyme pockets .

- CB-839 : A clinical-stage glutaminase inhibitor, effective in reducing tumor growth when combined with 2-PMPA. Its trifluoromethoxy group and pyridinyl linker optimize pharmacokinetics and target engagement .

- Target Compound : The pyridazine-thioether and pyrazole groups may mimic ATP-binding motifs in kinases (e.g., CDK5/p25), as seen in related indole and pyrimidine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and its analogs?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thioacetamide derivatives are often prepared by refluxing intermediates (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol) with haloacetamides in acetone using K₂CO₃ as a base, followed by recrystallization in ethanol . Universal methods for analogous N-aryl acetamides involve coupling reactions with thiol-containing heterocycles under inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

- Methodology : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments, IR spectroscopy to identify functional groups (e.g., thioether or amide bonds), and elemental analysis to validate purity. For example, in related thiadiazole-acetamide derivatives, NMR peaks at δ 2.5–3.0 ppm confirm methylene groups adjacent to sulfur, while IR bands near 1650 cm⁻¹ indicate C=O stretching in acetamide moieties . LC-MS further corroborates molecular weights .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodology : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using standardized assays. For instance, thiadiazole derivatives are tested against acetylcholinesterase (AChE) via Ellman’s method or evaluated for antiproliferative effects using MTT assays on cancer cell lines .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported biological activities of structurally similar compounds?

- Methodology : Employ molecular docking to compare binding modes of analogs with target proteins (e.g., AChE or kinases). For example, docking studies on thiophene and thiadiazole derivatives reveal that substituents like 4-fluorophenyl groups enhance hydrophobic interactions in enzyme active sites, explaining variance in IC₅₀ values . PASS software predicts biological targets and reconciles discrepancies by prioritizing plausible mechanisms .

Q. What strategies optimize reaction yields when synthesizing analogs with bulky substituents?

- Methodology : Adjust solvent polarity (e.g., switch from acetone to DMF for sterically hindered substrates) or use phase-transfer catalysts. Evidence from pyrazole-thiadiazole syntheses shows that microwave-assisted reactions reduce side products and improve yields by 15–20% compared to conventional heating .

Q. How do structural modifications (e.g., aryl vs. alkyl groups) impact the compound’s pharmacokinetic properties?

- Methodology : Perform QSAR studies to correlate substituent electronic effects (Hammett constants) with logP or solubility. For example, introducing electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring increases metabolic stability but may reduce oral bioavailability due to higher hydrophobicity .

Q. What experimental controls are critical when interpreting conflicting data in enzyme inhibition assays?

- Methodology : Include positive controls (e.g., donepezil for AChE assays) and validate enzyme activity via kinetic measurements (Km/Vmax). Contradictions may arise from differences in enzyme sources (human recombinant vs. bovine erythrocyte) or assay pH; replicate studies under standardized conditions to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.